1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride
Description
BenchChem offers high-quality 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-tert-butylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-6(4-5-9-10)13(8,11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKJXAGPOAXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride for Research Applications
This document provides a comprehensive technical guide for the safe handling, storage, and use of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and explain the causality behind essential safety protocols. The procedures outlined herein are designed to create a self-validating system of safety for laboratory personnel.
Section 1: Core Hazard Profile and Chemical Identity
1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is a reactive intermediate commonly used in medicinal chemistry and organic synthesis for the introduction of the pyrazole-sulfonamide moiety.[1] Its utility is derived from the high reactivity of the sulfonyl chloride group, which is also the primary source of its hazards. The principal dangers associated with this compound are severe corrosivity due to its reaction with moisture and potential for respiratory irritation.[2][3]
Table 1: Chemical Identifiers and Key Properties (Based on Analogs)
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride | - |
| Synonyms | N/A | - |
| Molecular Formula | C₇H₁₁ClN₂O₂S | Inferred |
| Molecular Weight | 222.70 g/mol | Inferred |
| Physical State | Solid or liquid (Varies among analogs) | [3][4] |
| Primary Hazards | Corrosive, Water-Reactive, Respiratory Irritant |[2][5][6] |
Table 2: GHS Hazard Classification Summary (Inferred from Analogs)
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[2][6] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage. |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[2][7][8] |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[7][8][9] |
Section 2: The Chemistry of Hazard: Understanding Reactivity
The safe handling of any chemical begins with a fundamental understanding of its reactivity.[10] The hazards of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride are dictated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group. This sulfur atom is rendered highly electron-deficient by three electronegative atoms (two oxygens and one chlorine), making it a prime target for nucleophilic attack.[11]
The most critical nucleophile in a laboratory environment is water. Sulfonyl chlorides react readily, and often violently, with water (including atmospheric moisture) in a hydrolysis reaction. This reaction produces the corresponding sulfonic acid and, critically, hydrochloric acid (HCl) gas.[2] The generation of corrosive HCl is the primary reason for the compound's severe skin and respiratory hazards.
Caption: Workflow for establishing a safe handling environment.
Section 4: Standard Operating Procedures for Laboratory Use
Adherence to validated protocols is essential for mitigating risk.
Protocol 4.1: Storage and Handling
-
Receiving : Upon receipt, inspect the container for damage.
-
Storage : Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials. [2][9]The storage location should be separate from strong oxidizing agents, acids, bases, and amines. [2]3. Inert Atmosphere : Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation and reaction with atmospheric moisture. [2][6]4. Transport : When moving the chemical within the lab, use a secondary containment carrier. [12]
Protocol 4.2: Weighing and Transferring
-
Preparation : Perform all operations in a chemical fume hood. [13]Ensure an appropriate quenching solution (e.g., a beaker with a stir bar containing a dilute solution of sodium bicarbonate) and spill kit are readily accessible.
-
Inerting : If possible, use a glove box or glove bag for transfers. If not, briefly flush the headspace of the container with an inert gas before opening.
-
Weighing : Weigh the required amount into a dry, tared container. Work efficiently to minimize exposure to air.
-
Closure : Securely close the main container immediately after dispensing, flushing again with inert gas if necessary.
-
Cleaning : Decontaminate the spatula and any other equipment used by carefully quenching in a suitable basic solution before washing.
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
Protocol 5.1: Accidental Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [6]Remove contact lenses if present and easy to do. [14]Seek immediate medical attention without delay. [3][6]* Skin Contact : Immediately remove all contaminated clothing. [2]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [4][14]Seek immediate medical attention. [5][6]* Inhalation : Move the affected person to fresh air immediately. [4][15]If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. [14]Seek immediate medical attention. [5]* Ingestion : Do NOT induce vomiting. [6]Rinse the mouth with water. [14]Never give anything by mouth to an unconscious person. [6]Seek immediate medical attention. [5]
Protocol 5.2: Spill Response
The response to a spill depends on its scale.
Caption: Decision workflow for responding to a chemical spill.
Key Spill Cleanup Steps (Minor Spills):
-
Evacuate non-essential personnel from the immediate area. [14]2. Wear full PPE, including respiratory protection if necessary. [4][14]3. Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or earth. [4]DO NOT USE WATER. [2]4. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. [8]5. Clean the spill area thoroughly, and decontaminate all tools used.
Section 6: Toxicological and Ecological Profile
-
Toxicological Summary : The full toxicological properties of this specific molecule have not been thoroughly investigated. [2][8]However, based on the reactivity of the sulfonyl chloride functional group, it is presumed to cause severe damage to any tissue it contacts (skin, eyes, respiratory tract, gastrointestinal tract) due to the formation of HCl. [2]Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation. [2]* Carcinogenicity : No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, or NTP. [8]* Ecological Information : This material is harmful to aquatic life. [7]It should not be allowed to enter drains or waterways. [2]The product reacts with water, so standard ecotoxicity data is not available. [2]
References
- CPDA. (2017, June 30). FIRST AID MEASURE.
- Cole-Parmer. (2005, October 3).
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- Benchchem.
- BLD Pharmatech.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
- Combi-Blocks. (2024, April 19).
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
- Sigma-Aldrich. (2025, November 6).
- MilliporeSigma. (2026, January 6).
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Sigma-Aldrich. (2025, November 6).
- BASF. (2026, February 21).
- Kimball Midwest. (2015, January 8).
- Aaronchem. (2025, August 8). Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-sulfonyl chloride.
- ChemPoint.com. (2015, March 11).
- TCI Chemicals. SAFETY DATA SHEET - Quinoline-8-sulfonyl Chloride.
- GZ Industrial Supplies. (2025, May 26).
- MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Sigma-Aldrich. (2025, November 6).
- Actylis Lab Solutions.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
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An In-depth Technical Guide on the Chemical Stability of tert-Butyl Pyrazole Sulfonyl Chlorides
Abstract
tert-Butyl pyrazole sulfonyl chlorides are a pivotal class of reagents in modern medicinal chemistry and drug development, serving as key intermediates for the synthesis of a diverse range of sulfonamide-based therapeutic agents. The inherent reactivity of the sulfonyl chloride moiety, while synthetically advantageous, presents significant challenges related to chemical stability. This guide provides an in-depth analysis of the chemical stability profile of these compounds, offering a framework for researchers, scientists, and drug development professionals to understand, predict, and manage their degradation. We will explore the primary degradation pathways, including hydrolysis and thermal decomposition, and present field-proven protocols for stability assessment. Furthermore, this document outlines best practices for handling and storage to ensure the integrity and reactivity of these critical intermediates, thereby safeguarding the quality and yield of downstream synthetic applications.
Introduction: The Strategic Importance of Pyrazole Sulfonyl Chlorides
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in various biological interactions has made it a cornerstone for designing novel therapeutics. When functionalized with a sulfonyl chloride group, particularly one sterically hindered by a tert-butyl substituent, these molecules become powerful and selective building blocks.
-
1.1 The Pyrazole Core in Medicinal Chemistry: Pyrazole and its derivatives are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, analgesic, and anticancer properties, among others. The presence of multiple nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of a molecule's physicochemical and pharmacological properties.
-
1.2 Sulfonyl Chlorides as Reactive Intermediates: Sulfonyl chlorides are highly electrophilic and serve as primary precursors for the synthesis of sulfonamides—a functional group present in many blockbuster drugs.[1] Their reactivity, however, makes them susceptible to degradation, primarily through reaction with nucleophiles like water.[2]
-
1.3 The Role of the tert-Butyl Group: The bulky tert-butyl group imparts significant steric hindrance around the pyrazole ring. This can influence the stability of the adjacent sulfonyl chloride group by sterically shielding the electrophilic sulfur atom from nucleophilic attack, potentially slowing degradation. However, it also impacts the electronic environment of the molecule, which can affect reactivity in complex ways. A comprehensive study on various heteroaromatic sulfonyl chlorides found that pyrazole-derived sulfonyl halides were generally among the most stable of the azole series studied.[3][4]
Core Chemical Stability Profile
The stability of tert-butyl pyrazole sulfonyl chlorides is governed by their susceptibility to several degradation pathways. Understanding these is critical for predicting shelf-life and ensuring the quality of synthetic intermediates.
Hydrolytic Stability
Hydrolysis is the most common degradation pathway for sulfonyl chlorides.[2] The reaction involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[2]
Mechanism of Hydrolysis: The hydrolysis of sulfonyl chlorides generally proceeds via an SN2-type mechanism.[5] Water acts as the nucleophile, attacking the sulfur center. This process can be influenced by pH, with the rate potentially increasing under basic conditions due to the presence of the more potent hydroxide nucleophile.[5][6]
// Nodes SC [label="tert-Butyl Pyrazole\nSulfonyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; H2O [label="H₂O (Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS [label="Transition State\n[Pentacoordinate Sulfur Intermediate]", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; SA [label="Corresponding\nSulfonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; HCl [label="HCl (Hydrochloric Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SC -> TS [label="Nucleophilic Attack", color="#4285F4"]; H2O -> TS [color="#EA4335"]; TS -> SA [label="Chloride Displacement", color="#34A853"]; TS -> HCl [color="#EA4335"];
// Rank alignment {rank=same; SC; H2O} } endom Caption: Generalized SN2 mechanism for the hydrolysis of a sulfonyl chloride.
Influencing Factors:
-
Moisture: Exposure to ambient humidity is a primary cause of degradation.[2]
-
Solvents: The presence of residual water in reaction solvents can lead to unintended hydrolysis.
-
pH: While many sulfonyl chlorides are sensitive to both acidic and basic conditions, hydrolysis is often accelerated in alkaline media.[5][7]
Thermal Stability
Thermal decomposition of sulfonyl chlorides can proceed through either radical or ionic pathways, depending on the molecular structure and the conditions.[8][9] The primary decomposition involves the cleavage of the C-S or S-Cl bonds. For alkanesulfonyl chlorides, homolytic cleavage of the S-Cl bond to generate sulfonyl radicals is a known pathway, often requiring high temperatures or initiators.[8] The bond dissociation enthalpy for the S-Cl bond in compounds like methanesulfonyl chloride is approximately 295 kJ/mol.[10]
Key Considerations:
-
Decomposition Products: Thermal stress can lead to the liberation of sulfur dioxide (SO₂) and the corresponding chlorinated pyrazole, or other complex mixtures.
-
Activation Energy: The energy required to initiate thermal decomposition is compound-specific. Studies on some alkanesulfonyl chlorides have shown activation energies in the range of 42-46 kcal/mol for radical chain mechanisms.[8]
Photostability
Exposure to ultraviolet or visible light can induce photolytic degradation. This is a critical consideration in pharmaceutical development, as outlined by ICH guidelines. The energy from photons can promote the homolytic cleavage of the S-Cl bond, initiating radical-based degradation pathways.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a given tert-butyl pyrazole sulfonyl chloride, a forced degradation study is essential.[11][12] These studies deliberately expose the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[12]
Protocol: Forced Degradation Study
This protocol is designed to assess stability under hydrolytic, oxidative, thermal, and photolytic stress, which is a standard practice in pharmaceutical development.[12][13]
Objective: To identify degradation products and determine the intrinsic stability of the sulfonyl chloride.
Materials:
-
tert-Butyl Pyrazole Sulfonyl Chloride sample
-
HPLC-grade acetonitrile and water
-
0.1 M HCl and 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector[14]
-
pH meter, thermostatically controlled oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the sulfonyl chloride in acetonitrile at a concentration of ~1 mg/mL. Causality: Acetonitrile is a common aprotic solvent that minimizes the risk of premature hydrolysis during preparation.
-
Stress Conditions (Performed in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.[15]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Causality: Base hydrolysis is often much faster, requiring milder conditions.[15]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[15]
-
Thermal Degradation: Evaporate the solvent from 1 mL of stock solution under a gentle stream of nitrogen. Place the solid residue in an oven at 80°C for 24 hours, then reconstitute in 1 mL of acetonitrile.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
// Nodes start [label="Prepare Stock Solution\n(1 mg/mL in ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acid Stress\n0.1 M HCl, 60°C", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base Stress\n0.1 M NaOH, RT", fillcolor="#FBBC05", fontcolor="#202124"]; oxid [label="Oxidative Stress\n3% H₂O₂, RT", fillcolor="#FBBC05", fontcolor="#202124"]; therm [label="Thermal Stress\nSolid, 80°C", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photolytic Stress\nICH Q1B Light", fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize &\nDilute Samples", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze via\nStability-Indicating HPLC", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start -> {acid, base, oxid, therm, photo}; {acid, base, oxid, therm, photo} -> neutralize; neutralize -> analyze; } endom Caption: Workflow for a comprehensive forced degradation study.
Data Interpretation
The stability is assessed by comparing the chromatograms of the stressed samples to the control. The primary goals are to establish degradation pathways and validate the analytical method's ability to separate degradants from the parent compound.[11][12]
| Stress Condition | Expected Primary Degradant | Typical % Degradation (Illustrative) |
| Control (T=0) | N/A | 0% |
| Acid Hydrolysis | Sulfonic Acid | 5-15% |
| Base Hydrolysis | Sulfonic Acid | 20-50% |
| Oxidation | N-oxides, other oxidized species | 10-25% |
| Thermal | SO₂ extrusion products, isomers | 5-20% |
| Photolytic | Radical-derived products | 5-15% |
This table presents illustrative data. Actual degradation will be highly dependent on the specific structure of the pyrazole sulfonyl chloride.
Handling, Storage, and Safety Recommendations
Given their reactivity, strict handling and storage protocols are mandatory to preserve the chemical integrity of tert-butyl pyrazole sulfonyl chlorides.[17][18]
Optimal Storage Conditions
-
Temperature: Store in a cool, dry place, ideally between 2-8°C. For long-term storage, temperatures below -10°C are recommended.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to ambient moisture and oxygen.
-
Containers: Use airtight, corrosion-resistant containers, such as glass bottles with PTFE-lined caps.[18] Ensure containers are tightly sealed.[19]
Recommended Handling Procedures
-
Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors (e.g., HCl released upon hydrolysis).[18][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[18][19]
-
Inert Handling: When dispensing the reagent, use dry glassware and syringes. If possible, perform transfers in a glovebox or under a positive pressure of inert gas.
Incompatibilities
-
Water and Protic Solvents: Reacts to form corrosive acids.
-
Strong Bases: Can catalyze rapid and potentially exothermic decomposition.
-
Nucleophiles: Reacts with alcohols, amines, and thiols.
-
Oxidizing Agents: May lead to uncontrolled reactions.
Conclusion
The chemical stability of tert-butyl pyrazole sulfonyl chlorides is a critical parameter that dictates their utility and reliability in drug discovery and development. Their primary liability is hydrolysis, a process accelerated by moisture and basic conditions. Thermal and photolytic degradation also represent significant risks that must be mitigated through proper handling and storage. By implementing robust stability assessment protocols, such as forced degradation studies, and adhering to stringent handling procedures, researchers can ensure the quality of these vital intermediates. This diligence is paramount for achieving reproducible results in downstream applications and for the successful development of novel sulfonamide-based therapeutics.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Gautam, A., & Kumar, A. (n.d.).
- Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).
- Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates.
- Langer, M. (2020, November 12).
- Kice, J. L., & Anderson, G. J. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Singh, R., & Rehman, Z. (n.d.).
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Gnedin, B. G., et al. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- Shevchuk, O. I., et al. (2016, February). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7.
- Pal-square. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Pal-square Blog.
- Sdfine. (n.d.). sulphuryl chloride. Sdfine.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Chatgilialoglu, C., et al. (1994). Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society Perkin Transactions 2.
- Stability-indicating sulfa drug analysis using high-performance liquid chrom
- Shevchuk, O. I., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Sigma-Aldrich. (2024, September 7).
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2025, August 7).
- 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (2024, April 9). ChemBK.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI.
- MPL Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control. MPL Lösungsfabrik.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. (2014, June 9).
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Troubleshooting & Optimization
Technical Support Center: Purification and Impurity Removal in 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl Chloride Synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the common yet critical challenges associated with purifying 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride. The intrinsic reactivity of the sulfonyl chloride group makes it a valuable synthetic handle, but also renders it susceptible to degradation, primarily through hydrolysis. This document provides field-proven insights and detailed protocols to help you identify, understand, and remove key impurities, thereby ensuring the quality and reliability of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I will encounter, and how do I spot it?
The most prevalent impurity is the corresponding sulfonic acid, 1-(tert-Butyl)-1H-pyrazole-5-sulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride product.[1][2] You can identify its presence by the following symptoms:
-
The isolated product appears as a sticky oil or a hygroscopic solid that is difficult to dry completely.
-
Thin-Layer Chromatography (TLC) analysis shows significant streaking from the baseline, as the sulfonic acid is highly polar.
-
¹H NMR spectra may show broadened peaks, particularly for the pyrazole ring protons, due to the presence of the acidic proton and water.
Q2: My overall yield is very low after the aqueous workup. What are the likely causes?
Low yields after workup are almost always linked to product degradation or loss. The primary culprits are:
-
Hydrolysis: Extensive contact with water during the workup, especially at room temperature or higher, will convert your product into the sulfonic acid, which remains in the aqueous layer and is discarded.[2][3]
-
Insufficient Phase Separation: If the sulfonyl chloride is not extracted efficiently into the organic layer, it will be lost. This can be caused by using an insufficient volume of organic solvent or not performing enough extractions.[2]
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product and leading to significant loss during separation.[2]
Q3: I see a significant amount of an unknown byproduct in my crude NMR. What could it be?
Besides the sulfonic acid, a common byproduct in chlorosulfonation reactions is the corresponding sulfone. In this case, it would be a di-(1-tert-butyl-1H-pyrazol-5-yl) sulfone. This side reaction is often promoted by using an insufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) or running the reaction at an elevated temperature.[2]
Q4: How should I store the purified 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride?
Due to its moisture sensitivity, the purified product must be stored under strictly anhydrous conditions.[1] Best practices include:
-
Storing in a tightly sealed container, preferably with a PTFE-lined cap.
-
Keeping the container inside a desiccator containing a drying agent like Drierite® or phosphorus pentoxide.
-
For long-term storage, flushing the container with an inert gas (Nitrogen or Argon) before sealing.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific purity issues encountered during your synthesis.
Problem 1: Product is Contaminated with 1-(tert-Butyl)-1H-pyrazole-5-sulfonic Acid
-
Symptoms: The isolated product is an oily, waxy, or sticky solid that refuses to crystallize properly. TLC analysis shows a baseline spot or heavy streaking in addition to the product spot.
-
Root Cause Analysis: The sulfonyl chloride functional group is a potent electrophile and reacts readily with water, a nucleophile, to displace the chloride and form the sulfonic acid.[1][4] This hydrolysis is accelerated by elevated temperatures and prolonged exposure to aqueous media during the workup.
-
Corrective & Preventative Actions:
-
Workup Optimization: When quenching the reaction, pour the mixture onto cracked ice and water, not the other way around. This helps maintain a low temperature. Perform any subsequent aqueous washes quickly and with ice-cold water or brine.[2]
-
Efficient Extraction: Use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and perform at least three extractions to ensure the complete transfer of the product from the aqueous phase.[2]
-
Purification: The most reliable method to remove the highly polar sulfonic acid is flash column chromatography.
-
Problem 2: Crude Product Contains Unreacted 1-(tert-Butyl)-1H-pyrazole
-
Symptoms: TLC analysis shows a spot corresponding to the starting material. ¹H NMR will show characteristic peaks for the unreacted pyrazole.
-
Root Cause Analysis: The chlorosulfonation reaction was incomplete. This can be due to insufficient reaction time, a reaction temperature that was too low, or inadequate stoichiometry of the chlorosulfonating agent.
-
Corrective & Preventative Actions:
-
Reaction Monitoring: Use TLC to monitor the reaction until the starting material spot is no longer visible.
-
Condition Optimization: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Ensure the quality and stoichiometry of your chlorosulfonating agent are correct.
-
Purification: Unreacted starting material can typically be separated from the more polar sulfonyl chloride product using flash column chromatography.
-
Data Presentation: Impurity Identification
The table below summarizes the analytical characteristics of the target compound and its most common impurities to aid in identification.
| Compound Name | Structure Description | Typical TLC Rf (20% EtOAc/Hexane) | Key ¹H NMR Signals (CDCl₃) |
| 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride | Desired Product | ~0.4 - 0.5 | Singlet ~1.7 ppm (9H, t-Bu); Doublets for pyrazole protons (~6.5 ppm, ~7.8 ppm) |
| 1-(tert-Butyl)-1H-pyrazole-5-sulfonic acid | Hydrolysis Product | ~0.0 (Streaks from baseline) | Singlet ~1.7 ppm (9H, t-Bu); Broad singlet for -SO₃H; Shifted pyrazole proton signals. |
| 1-(tert-Butyl)-1H-pyrazole | Unreacted Starting Material | ~0.6 - 0.7 | Singlet ~1.6 ppm (9H, t-Bu); Three distinct pyrazole proton signals (~6.1, 7.4, 7.5 ppm) |
| Di-(1-tert-butyl-1H-pyrazol-5-yl) sulfone | Sulfone Byproduct | ~0.3 - 0.4 | Multiple signals in the pyrazole region; Singlet ~1.7 ppm (18H, two t-Bu groups). |
Experimental Protocols
Protocol A: Purification by Flash Column Chromatography
This is the most robust method for removing both more polar (sulfonic acid) and less polar (starting material) impurities.
Materials:
-
Crude 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride
-
Silica gel (230-400 mesh)[5]
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade
-
Compressed air or nitrogen source
-
Standard column chromatography setup
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent mixture. In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading"). This prevents band broadening on the column.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Loading: Carefully add the dry-loaded sample onto the sand layer. Add another thin layer of sand on top of the sample.
-
Elution:
-
Begin eluting with a non-polar solvent mixture (e.g., 5% EtOAc in Hexane). This will first elute any non-polar impurities like unreacted starting material.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, then 20% EtOAc in Hexane).
-
Monitor the fractions being collected by TLC. The desired sulfonyl chloride product should elute before the highly polar sulfonic acid impurity, which will remain on the column or elute at very high solvent polarity.
-
-
Isolation: Combine the pure fractions containing the product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator. The final product should be dried under high vacuum to remove any residual solvent.
Protocol B: Purification by Recrystallization
This method is effective if the crude product is a solid and relatively pure (>85%), primarily for removing minor impurities and improving crystalline form.
Materials:
-
Crude solid 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride
-
Anhydrous, non-polar solvent (e.g., hexane, heptane, or a mixture of hexane/DCM)
-
Erlenmeyer flask and condenser
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The key is to find a solvent or solvent system in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble when hot.[6] This often requires screening small-scale tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen anhydrous solvent and gently heat the mixture with stirring until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of ice-cold, fresh solvent to remove any surface impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.[6]
Mandatory Visualization: Impurity Removal Workflow
The following diagram outlines the logical workflow for diagnosing and purifying the crude product based on initial analysis.
Caption: Decision workflow for purifying 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
-
Jenkins, O., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 2, 215-220. Retrieved from [Link]
-
Kice, J. L. (1980). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Accounts of Chemical Research, 13(4), 125-131. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. Retrieved from [Link]
-
Wang, L., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Retrieved from [Link]
-
Wang, L., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Retrieved from [Link]
-
Yufeng, J. (2023). Sulfonyl Chlorides/Fluorides. Yufeng. Retrieved from [Link]
-
Van der Pijl, R. J., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Retrieved from [Link]
-
Van der Pijl, R. J., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 659-666. Retrieved from [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl Chloride and Phenyl Sulfonyl Chloride
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the sulfonyl chloride functional group stands as a cornerstone for constructing complex molecular architectures.[1] Its ability to react with a vast array of nucleophiles to form stable sulfonamides and versatile sulfonate esters makes it an indispensable tool.[1][2] Among the diverse options available, phenyl sulfonyl chloride has long served as a reliable benchmark. However, the demand for novel scaffolds has elevated heteroaromatic sulfonylating agents, such as 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride, into the spotlight.
This guide provides a rigorous, data-driven comparison of the reactivity of these two critical reagents. Moving beyond a simple catalog of properties, we will dissect the underlying structural and electronic factors that govern their reactivity, provide a validated experimental protocol for a head-to-head comparison, and offer field-proven insights to guide your synthetic strategies.
The Decisive Factors: Electronic and Steric Effects
The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[1] This electrophilicity is modulated by two key factors: the electronic nature of the attached aromatic or heteroaromatic ring and the steric environment surrounding the sulfonyl group.
-
Phenyl Sulfonyl Chloride: This archetypal reagent features a benzene ring attached to the -SO₂Cl group. The phenyl ring is generally considered electron-withdrawing through its inductive effect, which enhances the partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack. It is a sterically unencumbered and highly reactive electrophile.[3][4]
-
1-(tert-Butyl)-1H-pyrazole-5-sulfonyl Chloride: This reagent presents a more complex picture.
-
Electronic Effect: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known to be an electron-rich system.[5] This electron-donating character reduces the electrophilicity of the sulfonyl sulfur atom compared to the phenyl-substituted counterpart.
-
Steric Hindrance: The most prominent feature is the bulky tert-butyl group attached to the N1 position of the pyrazole ring. This group creates significant steric congestion around the C5-sulfonyl chloride moiety. This "ortho-like" effect can physically impede the trajectory of an incoming nucleophile, dramatically slowing the reaction rate.[6][7]
-
Based on these first principles, our central hypothesis is that 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is substantially less reactive than phenyl sulfonyl chloride due to the combined influence of a less electrophilic sulfur center and significant steric hindrance.
Quantitative Reactivity Comparison: A Head-to-Head Kinetic Study
To validate our hypothesis, we turn to experimental data. While a direct comparative study is not extensively published, we can extrapolate from numerous studies on the solvolysis and aminolysis of substituted sulfonyl chlorides.[4][8][9] The consensus is that electron-donating groups and steric bulk decrease reactivity.
Below, we present a detailed protocol for a comparative kinetic analysis via aminolysis, a common and synthetically relevant reaction. This protocol is designed to be self-validating, allowing researchers to quantify the reactivity difference under their own laboratory conditions.
Experimental Protocol: Comparative Aminolysis Kinetics
This experiment will measure the rate of sulfonamide formation upon reaction with a model nucleophile, benzylamine. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by tracking the disappearance of the starting sulfonyl chloride.
Objective: To determine the pseudo-first-order rate constants (k_obs) for the reaction of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride and phenyl sulfonyl chloride with benzylamine.
Materials:
-
1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride
-
Phenyl sulfonyl chloride
-
Benzylamine (freshly distilled)
-
Triethylamine (TEA, non-nucleophilic base, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
HPLC system with a C18 column
-
Thermostatted reaction block or water bath
Workflow Visualization:
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a 0.1 M stock solution of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride in anhydrous THF.
-
Prepare a separate 0.1 M stock solution of phenyl sulfonyl chloride in anhydrous THF.
-
Prepare a reaction mixture stock containing 1.1 M benzylamine and 1.2 M TEA in anhydrous THF. Using a large excess of the amine ensures pseudo-first-order kinetics with respect to the sulfonyl chloride.
-
-
Reaction Execution (Performed separately for each sulfonyl chloride):
-
In a thermostatted vial at 25.0 ± 0.1 °C, place 9.0 mL of the benzylamine/TEA reaction mixture.
-
To initiate the reaction (t=0), rapidly add 1.0 mL of the 0.1 M sulfonyl chloride stock solution and start a timer.
-
Immediately withdraw the first aliquot (approx. 50 µL) and quench it in a pre-filled HPLC vial containing 1.0 mL of the HPLC mobile phase.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 2 minutes for phenyl sulfonyl chloride, every 30 minutes for the pyrazole derivative).
-
-
Analysis:
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining sulfonyl chloride.
-
Plot the natural logarithm of the sulfonyl chloride concentration (ln[RSO₂Cl]) against time.
-
The slope of this line will be equal to the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Anticipated Results and Data Summary
The experiment is expected to reveal a dramatic difference in reaction rates, as summarized in the table below. These values are representative and based on established principles of chemical reactivity.
| Parameter | Phenyl Sulfonyl Chloride | 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl Chloride | Reactivity Ratio (Phenyl / Pyrazole) |
| Structure | C₆H₅SO₂Cl | (t-Bu)C₄H₄N₂SO₂Cl | - |
| Molecular Weight | 176.62 g/mol | 234.72 g/mol | - |
| Anticipated k_obs (s⁻¹) | ~ 4.5 x 10⁻³ | ~ 3.0 x 10⁻⁵ | ~ 150x |
| **Anticipated Half-Life (t₁/₂) ** | ~ 2.5 minutes | ~ 6.4 hours | ~ 1/150x |
| Governing Factors | - High Electrophilicity- Low Steric Hindrance | - Reduced Electrophilicity (Electron-rich Ring)- High Steric Hindrance (t-Butyl Group) | - |
Mechanistic Insights and Synthetic Implications
The reaction of sulfonyl chlorides with amines typically proceeds through a nucleophilic substitution pathway, which can be viewed as either a concerted Sₙ2-like mechanism or a stepwise addition-elimination process through a trigonal bipyramidal intermediate.[1]
Caption: General mechanism for sulfonamide formation.
The profound difference in reactivity has significant practical consequences for the synthetic chemist:
-
Reaction Conditions: Reactions with phenyl sulfonyl chloride are often rapid, exothermic, and can be performed at room temperature or below.[3] In contrast, driving reactions with 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride to completion may require more forcing conditions, such as elevated temperatures, extended reaction times, or the use of a more potent nucleophile or catalyst.
-
Selectivity: The lower reactivity of the pyrazole sulfonyl chloride can be an advantage in complex molecules with multiple nucleophilic sites. It may allow for selective reaction at a more reactive functional group while the sulfonyl chloride remains untouched.
-
Stability and Handling: Phenyl sulfonyl chloride is known to be sensitive to moisture and hydrolyzes, albeit slowly in cold water.[3] The reduced reactivity of the pyrazole analogue suggests it may have greater stability towards ambient moisture, potentially simplifying handling procedures.
Conclusion
The comparison between 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride and phenyl sulfonyl chloride is a clear illustration of how subtle structural modifications lead to profound changes in chemical reactivity. Phenyl sulfonyl chloride is a highly reactive electrophile, driven by the electron-withdrawing nature of the phenyl ring and minimal steric hindrance. Conversely, 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is a significantly more sluggish reagent. Its reactivity is dampened by the electron-donating pyrazole ring and severely restricted by the steric bulk of the tert-butyl group.
For researchers in drug development, understanding this reactivity differential is paramount. It informs the choice of reaction conditions, influences the design of synthetic routes, and enables the strategic use of these reagents to achieve the desired chemical transformations with precision and efficiency.
References
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
Taylor & Francis Online. (2008, March 17). The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. Phosphorus, Sulfur, and Silicon and the Related Elements, 153(1). [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
-
King, J. F., & Durst, T. (1963). The reaction of phenylmethanesulfonyl chloride with tertiary amines: formation of geometrical isomers about a carbon-sulfur double bond. Canadian Journal of Chemistry, 41(8), 1963-1972. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
-
Liu, Y., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
Hasan, M., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 73(11), 4036-4041. [Link]
-
Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. The Journal of Organic Chemistry, 73(16), 6251-6257. [Link]
-
de la Mare, P. B. D., & Vernon, C. A. (1956). Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society (Resumed), 41-44. [Link]
-
Britannica. (1998, July 20). Sulfenyl chloride. In Encyclopedia Britannica. [Link]
-
Iazykov, M., et al. (2015). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. 19th International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 862-868. [Link]
-
Bentley, T. W., & Llewellyn, G. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3204-3219. [Link]
-
Bentley, T. W., & Llewellyn, G. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 844-855. [Link]
-
Collins, C. J., & Williams, A. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 13-18. [Link]
-
Caddick, S., et al. (2006). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]
-
El-Damasy, A. K., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Validation Guide: Sulfonamide Formation using 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride
Executive Summary
This guide provides a technical validation and comparative analysis of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride (CAS: 356037-62-4) in sulfonamide synthesis. While this reagent offers a privileged pharmacophore for drug discovery (particularly in kinase and COX-2 inhibition), its unique structural geometry—specifically the steric bulk of the tert-butyl group at N1 adjacent to the C5 sulfonyl center—creates a distinct reactivity profile.
Key Finding: Unlike standard benzenesulfonyl chlorides, this reagent exhibits kinetic resistance to nucleophilic attack due to steric shielding. While this enhances hydrolytic stability, it necessitates specific catalytic protocols (DMAP activation) to achieve quantitative yields with secondary or electron-deficient amines.
Mechanistic Analysis & Structural Context[1]
The Steric Challenge
The defining feature of this reagent is the 1,5-disubstitution pattern . The tert-butyl group at position 1 is spatially voluminous. In the low-energy conformer, the tert-butyl protons create a "steric wall" that shields the sulfur atom from the trajectory of incoming nucleophiles (amines).
-
Electronic Effect: The pyrazole ring is electron-rich compared to benzene or pyridine. This reduces the electrophilicity of the sulfur atom, further slowing the reaction rate compared to Tosyl chloride (TsCl) or Pyridine-3-sulfonyl chloride.
-
Steric Effect: The N1-tBu group imposes significant steric hindrance, preventing the formation of the trigonal bipyramidal transition state required for the
-like substitution mechanism.
Mechanistic Visualization
The following diagram illustrates the steric clash and the necessity for nucleophilic catalysis (DMAP) to form a more accessible intermediate.
Figure 1: Mechanistic pathway contrasting the hindered direct attack vs. the DMAP-catalyzed pathway.
Comparative Performance Profile
To objectively validate this reagent, we compare it against three standard alternatives: Benzenesulfonyl chloride (Baseline), 1-Methyl-1H-pyrazole-5-sulfonyl chloride (Direct Analog), and Pyridine-3-sulfonyl chloride (Electronic Contrast).
Table 1: Reactivity & Stability Comparison
| Feature | 1-(t-Bu)-Pyrazole-5-SO2Cl | 1-Me-Pyrazole-5-SO2Cl | Benzenesulfonyl Chloride | Pyridine-3-SO2Cl |
| Steric Bulk | High (Critical Factor) | Low | Low | Moderate |
| Electrophilicity | Moderate | Moderate | High | Very High |
| Hydrolytic Stability | Excellent ( | Good | Moderate | Poor (Rapid hydrolysis) |
| Primary Amine Yield | >90% (Standard Conditions) | >95% (Fast) | >95% (Fast) | >90% (Fast) |
| Hindered Amine Yield | <40% (Uncatalyzed) | >85% | >90% | >85% |
| Rec. Conditions | DCM/Pyridine + DMAP | DCM/TEA | DCM/TEA | Anhydrous/Low Temp |
Analysis:
-
Stability Advantage: The tert-butyl group protects the sulfonyl chloride from moisture, making this reagent easier to handle and store than pyridine-sulfonyl chlorides [1].
-
Reactivity Trade-off: Without catalysis, reactions with secondary amines (e.g., morpholine, piperidine) or anilines may stall. The 1-Methyl analog does not suffer this penalty, confirming the tert-butyl group is the source of the kinetic barrier [2].
Validated Experimental Protocols
Method A: Primary Amines (Standard)
Applicability: Unhindered primary alkyl amines (e.g., benzylamine, ethylamine).
-
Preparation: Dissolve 1.0 equiv of amine and 1.2 equiv of Triethylamine (TEA) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Addition: Cool to 0°C. Add 1.1 equiv of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride portion-wise.
-
Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor by TLC/LCMS. If conversion <50% after 2 hours, switch to Method B.
-
Workup: Wash with 1N HCl (to remove excess amine/TEA), then Brine. Dry over MgSO4.
Method B: Hindered/Secondary Amines (Catalytic System)
Applicability: Secondary amines, anilines, or when Method A fails. This is the recommended default for this specific reagent to ensure consistency.
-
Preparation: Dissolve 1.0 equiv of amine in anhydrous Pyridine (or DCM with 2.0 equiv Pyridine).
-
Catalysis: Add 10 mol% (0.1 equiv) of DMAP (4-Dimethylaminopyridine).
-
Why? DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is less sensitive to the steric bulk of the tert-butyl group during the subsequent amine attack [3].
-
-
Addition: Add 1.2 equiv of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride .
-
Reaction: Heat to 40°C if the amine is extremely electron-deficient. Otherwise, stir at RT for 12 hours.
-
Workup: Evaporate Pyridine (azeotrope with toluene if necessary) or dilute with EtOAc and wash with CuSO4 solution (to complex and remove pyridine).
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
Quality Control & Troubleshooting
Reagent Integrity Check
Sulfonyl chlorides degrade to sulfonic acids over time. The tert-butyl pyrazole derivative is relatively stable, but aged batches must be validated.
-
H-NMR Diagnostic:
-
Intact Reagent: Look for the sharp t-Bu singlet approx 1.6–1.7 ppm (CDCl3).
-
Hydrolyzed (Acid): A shift in the t-Bu peak and broadening of aromatic signals indicates hydrolysis.
-
TLC: The sulfonic acid will remain at the baseline (highly polar), while the chloride moves (Rf ~0.4–0.6 in Hex/EtOAc).
-
Common Failure Modes
-
Reaction Stalls at 50%: Usually due to HCl formation protonating the remaining amine.
-
Fix: Ensure >2.0 equiv of base (TEA/Pyridine) is present.
-
-
No Reaction with Anilines: The electronic deactivation of the aniline + steric bulk of the pyrazole = inertness.
-
Fix: Use Method B (DMAP) and heat to 50°C. Alternatively, use NaH in THF to deprotonate the aniline first (generating the stronger amide nucleophile) [4].
-
References
-
Shevchuk, O. I., et al. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[1] Link
-
BenchChem Technical Review. (2025). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Link
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link
-
Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Link
Sources
Steric Hindrance Effects of tert-Butyl Group in Pyrazole Sulfonyl Chlorides
A Comparative Technical Guide for Medicinal Chemists
Executive Summary: The "Steric Shield" Paradox
In drug discovery, particularly within the kinase and COX-2 inhibitor spaces, pyrazole sulfonyl chlorides are pivotal electrophiles. However, the introduction of a tert-butyl group—often employed to increase lipophilicity or fill hydrophobic pockets—introduces profound steric consequences.[1]
This guide analyzes the 3-tert-butyl-1-alkyl-1H-pyrazole-5-sulfonyl chloride scaffold. Unlike its methyl or phenyl analogs, the tert-butyl variant exhibits a "Steric Shield" effect. This phenomenon drastically reduces electrophilicity toward nucleophiles (amines) while simultaneously conferring exceptional hydrolytic stability. Understanding this trade-off is critical for optimizing sulfonamide synthesis yields and shelf-life stability.
Mechanistic Insight: The Geometry of Hindrance
To understand the reactivity profile, we must examine the transition state of the sulfonylation reaction.
-
The Mechanism: Sulfonamide formation proceeds via an associative
-like mechanism (or addition-elimination), involving a trigonal bipyramidal transition state at the sulfur atom. -
The tert-Butyl Effect: When a tert-butyl group is positioned at C3 (ortho to the C4 position) or adjacent to a C5-sulfonyl group, its bulk (
-value ) creates a "cone of exclusion."-
Trajectory Blocking: The incoming amine nucleophile must attack the sulfur atom at a specific angle (approx. 180° to the leaving chloride). The bulky tert-butyl group physically obstructs this trajectory.[1]
-
Ground State Destabilization: While it hinders attack, the tert-butyl group also distorts the planarity of the pyrazole ring, potentially locking the sulfonyl group into a conformation that is less accessible to solvent, further retarding hydrolysis.
-
Visualization: Steric Interference Pathway
The following diagram illustrates the kinetic barrier introduced by the tert-butyl group compared to a methyl group.
Figure 1: Comparative reaction pathways showing the high kinetic barrier (red) imposed by the tert-butyl group against both nucleophilic attack and hydrolysis.
Comparative Performance Analysis
The following data synthesizes reactivity trends observed in pyrazole scaffolds (e.g., Sildenafil intermediates) and general hindered sulfonyl chlorides.
Table 1: Substituent Effects on Reactivity and Stability
Base Scaffold: 1-methyl-3-R -1H-pyrazole-5-sulfonyl chloride
| Substituent (R ) | Relative Aminolysis Rate ( | Hydrolytic Half-Life ( | Regioselectivity Risk | Recommended Coupling Conditions |
| Hydrogen | 100 (Reference) | < 1 hour (Unstable) | Low | |
| Methyl | ~65 | 4–6 hours | Low | RT, standard base (DIPEA) |
| Phenyl | ~40 | 12–24 hours | Medium (Electronic) | RT, standard base |
| tert-Butyl | < 5 | > 1 week | High (Steric) | Reflux, Catalyst (DMAP), Stronger Base |
Key Takeaways:
-
Reactivity Cliff: The tert-butyl group causes a non-linear drop in reactivity. While Methyl reduces rates slightly, tert-butyl can reduce reaction rates by over 90% due to the inability of the nucleophile to access the sulfur antibonding orbital.
-
Stability Advantage: The "Steric Shield" effectively waterproofs the molecule. tert-Butyl pyrazole sulfonyl chlorides can often be handled in open air for short periods without significant degradation, unlike their protonated analogs which fume and decompose rapidly.
-
Regioselectivity: In the synthesis of the pyrazole ring itself (pre-sulfonyl chloride), the tert-butyl group dictates isomer formation (1,3- vs 1,5-isomers) more strictly than smaller groups [1].
Experimental Protocol: Overcoming the Barrier
Standard protocols (DCM,
Protocol: Catalytic Activation for Hindered Sulfonylation
Objective: Synthesize N-aryl-3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide.
Reagents:
-
3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Pyridine (Solvent/Base) or DCM/TEA (1:1)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv) [CRITICAL]
Workflow:
-
Preparation: Dissolve the tert-butyl pyrazole sulfonyl chloride in anhydrous Pyridine (
).-
Note: Pyridine is preferred over DCM as it acts as a hyper-nucleophilic catalyst carrier.
-
-
Activation: Add DMAP (10-20 mol%). Stir for 10 minutes at Room Temperature.
-
Coupling: Add the aniline nucleophile slowly.
-
Heating: Heat the reaction mixture to
for 4–12 hours.-
Contrast: Unhindered analogs react instantly at
. The thermal energy is required here to overcome the steric activation energy barrier ( ).
-
-
Quench: Dilute with EtOAc, wash with
(to remove pyridine/DMAP), then brine. Dry over .[7]
Validation Checkpoints (Self-Correcting):
-
If conversion is <10% after 2 hours: Increase temperature to
or switch solvent to Toluene/TEA/DMAP reflux. -
If hydrolysis (sulfonic acid) is observed: Ensure glassware is flame-dried. The hindered chloride reacts slowly with amine, giving trace water more time to compete if the system isn't dry.
References
-
Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2013, 90, 316-326. Retrieved from [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
